

# Technical Guide: Spectroscopic Profiling of 1,3-Dinitrobenzene-d4

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## Compound of Interest

Compound Name: 1,3-Dinitrobenzene-d4

CAS No.: 54247-05-1

Cat. No.: B1360364

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## Executive Summary & Chemical Identity

**1,3-Dinitrobenzene-d4** is the fully deuterated isotopologue of 1,3-dinitrobenzene. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS), where it serves as an internal standard. Due to the kinetic isotope effect and mass shift, it co-elutes (or elutes in close proximity) with the native analyte while remaining spectrally distinct, allowing for precise normalization of matrix effects.

## Comparative Chemical Profile

Property	Native 1,3-Dinitrobenzene	1,3-Dinitrobenzene-d4
CAS Number	99-65-0	5411-49-4
Molar Mass	168.11 g/mol	172.13 g/mol
Appearance	Yellowish crystalline solid	Yellowish crystalline solid
Melting Point	89–90 °C	88–90 °C (Isotope effect negligible on MP)
Solubility	Chloroform, Acetone, DMSO	Chloroform-d, Acetone-d6, DMSO-d6

## Mass Spectrometry: The Primary Identification Vector

For 1,3-DNB-d4, Mass Spectrometry (MS) provides the most definitive confirmation of isotopic incorporation. The substitution of four hydrogen atoms (

, mass 1.0078) with four deuterium atoms (

, mass 2.0141) results in a net mass shift of +4 Da.

## Fragmentation Logic & Ion Mapping

The fragmentation pattern of nitroaromatics is dominated by the loss of the nitro group (

) and nitroso (

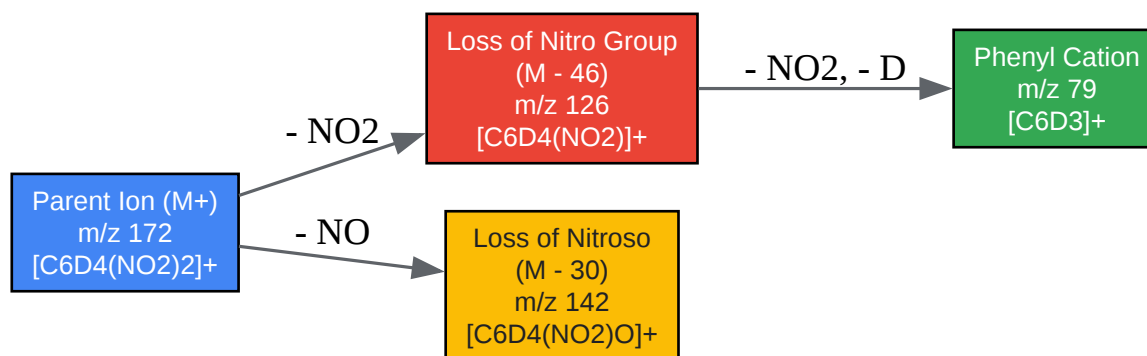
) species. Since the deuterium labels are located on the aromatic ring, fragments retaining the ring will exhibit the +4 mass shift. Fragments losing the ring (rare in this mode) or the nitro groups themselves remain unshifted.

Key Diagnostic Ions (EI, 70 eV):

Fragment Assignment	Native m/z ( )	Deuterated m/z ( )	Shift ( )	Notes
Molecular Ion ( )	168	172	+4	Definitive ID peak.
	122	126	+4	Loss of 46 Da ( ). Ring remains intact.
	138	142	+4	Loss of 30 Da ( ).
Phenyl Cation ( )	75	79	+4	Ring skeleton only ( ).

## Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent ion, validating the location of the deuterium labels on the ring structure.



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Figure 1: Electron Impact (EI) fragmentation pathway for **1,3-Dinitrobenzene-d4** showing mass preservation of the deuterated ring.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation tool. The primary diagnostic is the Isotopic Shift of the C-H stretching vibrations.

### The Hooke's Law Shift

According to Hooke's Law, the vibrational frequency (

) is inversely proportional to the square root of the reduced mass (

). Replacing Hydrogen (mass 1) with Deuterium (mass 2) approximately doubles the mass of the oscillator, lowering the frequency.

In practice, for aromatic rings, the factor is often closer to 1.35.

### Spectral Band Assignment

Functional Group	Native Wavenumber ( )	d4-Labeled Wavenumber ( )	Interpretation
Aromatic C-H Stretch	3050 – 3100	2260 – 2300	Disappearance of signal >3000. Appearance of C-D bands in the "silent" region.
Asymmetric	1530 – 1550	1530 – 1550	Unchanged. The nitro group is not labeled.
Symmetric	1340 – 1360	1340 – 1360	Unchanged. Diagnostic for nitroaromatics.
Ring Breathing	~1600	~1570	Slight redshift due to heavier ring mass.

Protocol Tip: Ensure the sample is dry. Water moisture (

stretch) can obscure the 3000-3500 region, making the absence of C-H stretches difficult to prove.

## Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining isotopic purity (enrichment level).

### H NMR: The "Silent" Spectrum

In a 100% enriched sample, the

H NMR spectrum should be blank (silent).

- Protocol: Acquire a high-scan count spectrum in  
  
or  
  
.
- Observation: Any peaks observed in the aromatic region (8.0 – 9.0 ppm) represent residual protio- impurities (incomplete deuteration).
- Quantification: Integrate residual peaks against a known internal standard (e.g., residual solvent peak or added standard) to calculate % D incorporation.

### C NMR: Coupling Constants

Unlike proton-decoupled

C spectra of native compounds (which show singlets), deuterated carbons exhibit spin-spin coupling to the attached deuterium (

).

- Multiplicity Rule:  
  
. For one deuterium ( ), the signal splits into a Triplet (1:1:1).[\[1\]](#)
- Isotope Shift: Deuterated carbons appear slightly upfield (

ppm) relative to the native signal.

Predicted

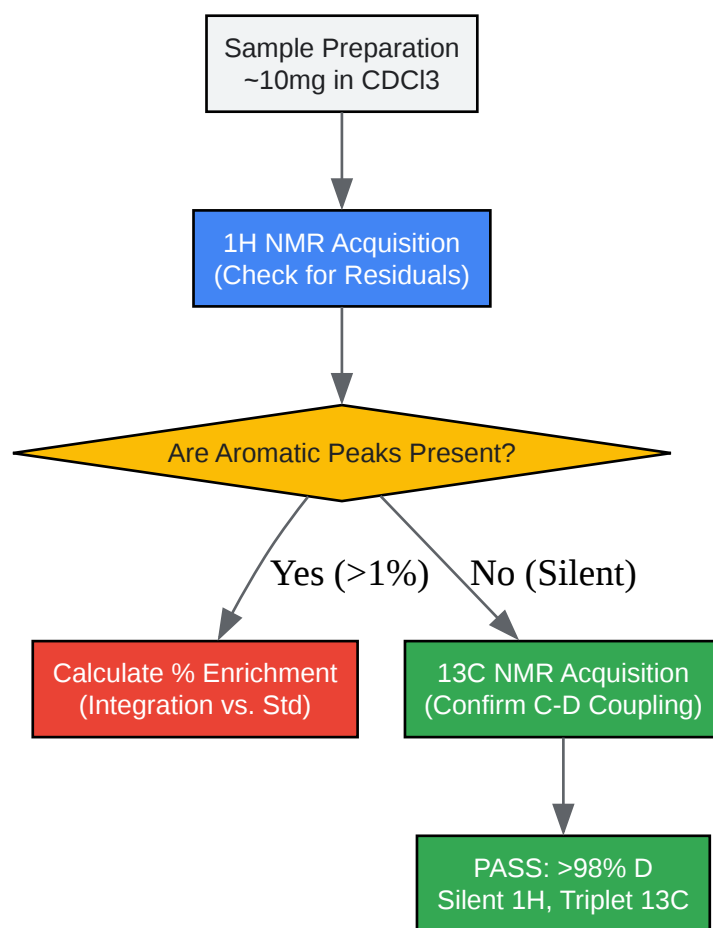
C Data (

MHz,

):

Carbon Position	Type	Multiplicity	Coupling ( )	Chemical Shift ( )
C-1, C-3		Singlet (Broad)	N/A (Quaternary)	~148.5 ppm
C-5		Triplet (1:1:1)	~25 Hz	~129.5 ppm
C-4, C-6		Triplet (1:1:1)	~25 Hz	~127.0 ppm
C-2		Triplet (1:1:1)	~25 Hz	~118.0 ppm

## NMR Analysis Workflow



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Figure 2: Decision tree for validating isotopic purity using NMR.

## Experimental Protocol: Handling & Storage

To maintain the integrity of the spectroscopic data, strict handling protocols are required to prevent H/D exchange (though rare on the ring without catalysis) and degradation.

- Storage: Store neat material at 2-8°C, protected from light. Nitroaromatics are photosensitive.
- Solvent Selection: Use

(Chloroform-d) for routine NMR. Avoid protic solvents (Methanol, Water) if trace exchange is a concern during long-term storage, although aromatic C-D bonds are generally stable.

- Safety: 1,3-Dinitrobenzene is highly toxic (skin absorption) and a suspected mutagen. Handle inside a fume hood with nitrile gloves.

## Reference Standards Preparation[1][3]

- Stock Solution: Prepare 1.0 mg/mL in Acetonitrile for LC-MS/GC-MS use.
- Stability: Stable for >12 months at -20°C in acetonitrile.

## References

- National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.[2] Retrieved from [[Link](#)]
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- Reich, H. J. (2023). Effects of Deuteration on <sup>13</sup>C NMR Spectra. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [[Link](#)][3]

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## Sources

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- 3. 1,3-dinitrobenzene [[sitem.herts.ac.uk](https://www.sitem.herts.ac.uk)]
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